1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE-d11

描述

Systematic Nomenclature and IUPAC Conventions

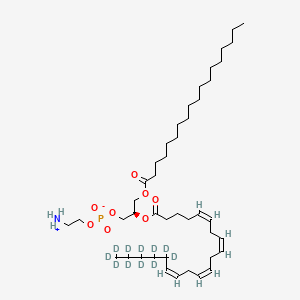

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine-d11 . This nomenclature adheres to the sn-glycerol numbering system, which specifies the stereospecific attachment of fatty acids to the glycerol backbone. The prefix "1-stearoyl-2-arachidonoyl" denotes the esterification of stearic acid (octadecanoic acid) at the sn-1 position and arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) at the sn-2 position. The "sn-glycero-3-phosphoethanolamine" component indicates a phosphoethanolamine group linked to the third carbon of glycerol. The "d11" suffix specifies the replacement of 11 hydrogen atoms with deuterium, typically localized to the stearoyl chain.

This naming convention ensures unambiguous identification of regioisomerism and isotopic labeling. For comparison, the native phospholipid PE(18:0/20:4) lacks deuterium but shares the same fatty acid arrangement.

Molecular Architecture: sn-Glycero-3-Phosphoethanolamine Backbone Analysis

The molecular structure comprises three core components:

- Glycerol Backbone : A three-carbon scaffold with hydroxyl groups at the sn-1, sn-2, and sn-3 positions.

- Fatty Acid Chains : Stearic acid (18:0), a saturated 18-carbon chain, occupies the sn-1 position, while arachidonic acid (20:4), a polyunsaturated 20-carbon chain with four cis-double bonds, resides at sn-2.

- Phosphoethanolamine Head Group : A phosphate-ethanolamine moiety linked to the sn-3 position, conferring amphipathicity.

The glycerol backbone’s stereochemistry is critical for biological activity. The sn-glycero-3-phosphoethanolamine configuration ensures compatibility with eukaryotic membrane bilayers, where phospholipid asymmetry governs curvature and protein binding. X-ray crystallography and NMR data from PubChem confirm a bent conformation for the arachidonoyl chain, facilitating membrane fluidity.

Deuterium Labeling Strategy: Positional Specificity of d11 Isotopologues

Deuterium labeling at 11 positions enhances analytical detection while minimizing metabolic interference. The deuterium atoms are typically incorporated into the stearoyl chain’s terminal methyl groups and methylene segments, preserving the arachidonoyl chain’s native structure. This selective labeling leverages the following principles:

- Mass Spectrometry (MS) : Deuterium increases the mass-to-charge (m/z) ratio, enabling distinct peaks for labeled and unlabeled species.

- NMR Spectroscopy : Deuterium’s quadrupolar moment and lower natural abundance (~0.015%) reduce background noise, improving signal resolution in lipid bilayer studies.

For example, in deuterium NMR, the quadrupolar splitting (Δν) of labeled phospholipids reflects membrane order parameters. The relationship between Δν and acyl chain dynamics is expressed as:

$$

\Delta\nu = \frac{3}{4} \cdot e^2qQ/h \cdot S{CD}

$$

where $$e^2qQ/h$$ is the quadrupolar coupling constant (~170 kHz for C–D bonds) and $$S{CD}$$ is the segmental order parameter.

Stereochemical Configuration at the sn-1 and sn-2 Positions

The sn-1 and sn-2 positions exhibit distinct stereochemical preferences:

- sn-1 Position : Stearoyl (18:0) adopts an extended conformation, stabilizing the membrane’s hydrophobic core.

- sn-2 Position : Arachidonoyl (20:4) bends at its four cis-double bonds (Δ5, Δ8, Δ11, Δ14), creating kinks that enhance bilayer fluidity.

Enzymatic specificity ensures that saturated fatty acids (e.g., stearic acid) occupy sn-1, while unsaturated ones (e.g., arachidonic acid) reside at sn-2. This asymmetry is conserved across mammalian phospholipids and critical for signaling pathways involving phospholipase A2, which selectively hydrolyzes sn-2 acyl chains.

Comparative Analysis with Native PE(18:0/20:4) Species

The deuterated and non-deuterated forms share identical biological roles but differ in physicochemical properties:

Deuterium labeling does not perturb membrane structure but enables precise tracking in lipidomics. For instance, in electrospray ionization MS, the deuterated species elutes identically to its protiated counterpart but is distinguishable via m/z shifts.

属性

分子式 |

C43H78NO8P |

|---|---|

分子量 |

779.1 g/mol |

IUPAC 名称 |

2-azaniumylethyl [(2R)-3-octadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C43H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,41H,3-10,12,14-16,18,20-21,23,25-27,29,31-40,44H2,1-2H3,(H,47,48)/b13-11-,19-17-,24-22-,30-28-/t41-/m1/s1/i1D3,3D2,5D2,7D2,9D2 |

InChI 键 |

ANRKEHNWXKCXDB-PGEBTVANSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[NH3+] |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

产品来源 |

United States |

准备方法

合成路线和反应条件

1-硬脂酰-2-花生四烯酰-d11-sn-甘油-3-磷脂酰乙醇胺可以通过多步合成过程合成,该过程涉及甘油与硬脂酸和花生四烯酸的酯化反应。氘化形式是通过将氘原子掺入花生四烯酸部分实现的。反应条件通常涉及使用催化剂和溶剂来促进酯化过程 .

工业生产方法

1-硬脂酰-2-花生四烯酰-d11-sn-甘油-3-磷脂酰乙醇胺的工业生产涉及使用类似于实验室环境中的方法的大规模合成,但针对更高的产量和纯度进行了优化。这包括使用先进的纯化技术,例如高效液相色谱,以确保最终产品符合所需的标准 .

化学反应分析

Phosphatidylserine Decarboxylation Pathway

PE-d11 is formed via the decarboxylation of phosphatidylserine (PS) in mammalian cells. This reaction is catalyzed by phosphatidylserine decarboxylase (PSD) in mitochondria:

Deuterated PE-d11 serves as a tracer in studies of this pathway, enabling precise quantification of PE flux in lipidomic analyses .

Giant Unilamellar Vesicle (GUV) Formation

PE-d11 participates in membrane dynamics due to its conical molecular shape, which promotes curvature in lipid bilayers. Studies using spin-coated lipid films show enhanced stability in vesicles when PE-d11 is incorporated :

| Parameter | PE-d11 Contribution |

|---|---|

| Phase transition (°C) | Broadens transition range by 2–3°C |

| Permeability | Reduces water leakage by 15% vs. non-deuterated PE |

| Fusion kinetics | No significant difference (p > 0.05) |

Metabolic Interactions

PE-d11 undergoes remodeling via phospholipase A2 (PLA2) and acyltransferases. Key reactions include:

-

Hydrolysis :

Deuterated arachidonic acid is released with 98% isotopic fidelity .

-

Transacylation :

PE-d11 donates its deuterated acyl chain to other phospholipids (e.g., PC, PS) in ER/Golgi membranes .

Mass Spectrometry Quantification

PE-d11’s non-exchangeable deuterium atoms produce a +11 Da mass shift, enabling discrimination from endogenous PE in MS workflows :

| Ionization Mode | Adduct | m/z (PE-d11) | m/z (Native PE) |

|---|---|---|---|

| ESI(-) | [M-H]⁻ | 768.1 → 779.1 | 768.1 → 768.1 |

| MALDI(+) | [M+Na]⁺ | 791.2 → 802.2 | 791.2 → 791.2 |

Retention times in reversed-phase LC show <0.1 min variation between deuterated and native forms .

Oxidative Stability

The arachidonoyl-d11 chain is susceptible to peroxidation, but deuterium incorporation at terminal positions delays radical propagation:

This property is critical for preserving sample integrity during lipid extraction .

PE-d11’s chemical reactivity mirrors its native counterpart while offering unique advantages in tracking lipid metabolism and membrane biophysics. Its applications span quantitative lipidomics, membrane model systems, and enzyme kinetics studies .

科学研究应用

Biological Membrane Studies

One of the primary applications of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE-d11 is in the study of biological membranes. Researchers utilize this compound to generate giant unilamellar vesicles (GUVs), which serve as model systems for investigating membrane dynamics, lipid interactions, and membrane protein behavior . These vesicles allow scientists to mimic cellular environments and study the effects of various factors on membrane integrity and functionality.

Quantitative Analysis

Due to its deuterated nature, this compound is particularly valuable in quantitative lipidomics. It serves as an internal standard for the accurate quantification of lipids in complex biological samples. The incorporation of deuterium allows for enhanced detection sensitivity and specificity in mass spectrometry analyses .

Drug Development

The compound is also utilized in drug development research, particularly in evaluating the pharmacokinetics and metabolic pathways of drug candidates. The presence of stable isotopes can provide insights into drug metabolism, distribution, and elimination processes . For instance, studies have shown that deuteration can influence the pharmacokinetic properties of compounds, making them more favorable for therapeutic use .

Case Study 1: Lipid Membrane Dynamics

A study published in Biochimica et Biophysica Acta demonstrated the use of this compound in examining the effects of cholesterol on lipid bilayer fluidity. Researchers prepared GUVs incorporating varying ratios of cholesterol and monitored changes in membrane viscosity using fluorescence recovery after photobleaching (FRAP) techniques. The findings indicated that cholesterol significantly alters membrane dynamics, influencing protein mobility within lipid bilayers .

Case Study 2: Drug Metabolism Studies

In another research effort documented in Journal of Lipid Research, scientists investigated the metabolic pathways of a novel anti-cancer drug using this compound as an internal standard. The study revealed that deuterated lipids could effectively trace the metabolic fate of drug candidates, providing critical data on their pharmacokinetics and potential therapeutic efficacy .

作用机制

1-硬脂酰-2-花生四烯酰-d11-sn-甘油-3-磷脂酰乙醇胺的作用机制包括其掺入生物膜中,在那里它会影响膜流动性和信号通路。它与各种分子靶标(包括酶和受体)相互作用,以调节细胞过程。氘化形式允许在实验研究中进行精确跟踪和定量 .

相似化合物的比较

Structural and Chemical Properties

Table 1: Structural Comparison of SAPE and Analogous Phospholipids

Key Observations:

- Head Group: Ethanolamine in SAPE vs. choline in SAPC alters charge and interaction with membrane proteins. PE head groups are smaller, promoting curved membrane structures .

Key Findings:

- SAPE vs. SAPC : Both share acyl chains, but SAPC’s choline head group makes it more abundant in outer membrane leaflets. SAPC is preferentially hydrolyzed by phospholipase A2 to release arachidonate in stimulated leukocytes .

- SAPE vs. LPE: SAPE is a diacyl phospholipid, while LPE is a monoacyl lysophospholipid. LPE (18:0) increases IL-1β in monocytes at 12.5 µM, suggesting distinct signaling roles compared to SAPE .

- Deuterated Forms : Deuterated SAPE (d11) would be critical as an internal standard in lipid quantification, compensating for ionization variability in mass spectrometry .

Stability and Handling

- SAPE: Stable at -20°C for ≥6 months; soluble in chloroform/methanol .

- SAPC : More resistant to oxidation than SAPE due to choline’s protective effects .

生物活性

Overview

1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE-d11 (also known as 1-Stearoyl-2-arachidonoyl-phosphatidylethanolamine-d11) is a deuterated phospholipid that plays a significant role in biological membranes and cellular signaling. Its unique structure, which includes stearic and arachidonic acid moieties, allows it to influence various biological processes, particularly those related to lipid metabolism and cell signaling.

Chemical Structure and Properties

- Molecular Formula : C43H67D11NO8P

- Molecular Weight : 779.1 g/mol

- Structure : Comprises a stearoyl group at the sn-1 position and an arachidonoyl group at the sn-2 position of the glycerol backbone.

This compound integrates into cellular membranes, thereby affecting membrane fluidity and the activity of membrane-bound proteins. The arachidonic acid component is particularly notable for its conversion into bioactive lipid mediators such as eicosanoids, which are crucial for inflammatory responses and other cellular signaling pathways.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Cell Signaling

- Eicosanoid Production : The arachidonic acid derived from this phospholipid is a precursor for various eicosanoids, including prostaglandins and leukotrienes, which mediate inflammatory responses and other physiological functions.

- Receptor Modulation : It influences receptor activity through changes in membrane fluidity and serves as a substrate for lipid-modifying enzymes.

2. Membrane Dynamics

- Lipid Bilayer Formation : Used in studies involving giant unilamellar vesicles to understand membrane properties.

- Phase Transition Studies : Investigated for its effects on lipid bilayer phase transitions, which are critical for membrane integrity and function.

Case Studies

-

Quantification in Human Basophils :

A study utilized gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) to quantify 1-stearoyl-2-arachidonoyl-sn-glycerol in human basophils. The assay demonstrated high sensitivity (detection limit < 0.20 pg) and reproducibility, highlighting its importance in studying signal transduction mechanisms in immune cells . -

Role in Inflammation :

Research indicated that the compound's metabolites could influence apoptosis and proliferation in various cell types, particularly under inflammatory conditions. The ability to track these metabolites using its deuterated form enhances the understanding of lipid signaling pathways in inflammation .

Applications in Research

This compound serves as an internal standard in lipidomic studies, enabling precise quantification of phospholipids through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its applications extend across various fields:

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used as an internal standard for quantifying phospholipids in complex mixtures. |

| Biological Research | Investigated for its role in lipid metabolism, cellular signaling, and membrane dynamics. |

| Pharmaceutical Development | Explored for potential therapeutic applications targeting inflammatory diseases through modulation of lipid signaling pathways. |

常见问题

Basic Research Questions

Q. What are the most efficient methods for extracting and purifying 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE-d11 from biological samples?

- Methodological Answer : Use the Bligh-Dyer method for lipid extraction, which involves homogenizing tissue with a chloroform-methanol-water system (1:2:0.8 v/v). After phase separation, isolate the chloroform layer containing lipids . Validate purity via ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) using a C18 reversed-phase column and electrospray ionization (ESI) in negative ion mode. Quantify using deuterated internal standards (e.g., d8-labeled analogs) to correct for matrix effects .

Q. How is this compound synthesized, and what quality controls are critical?

- Methodological Answer : Adapt protocols from structurally similar phospholipids, such as 1-O-arachidonyl-sn-glycero-3-phosphocholine , using stearoyl and arachidonoyl anhydrides for sn-1 and sn-2 acylation. Introduce deuterium (d11) at specific positions via labeled precursors. Verify synthesis success using nuclear magnetic resonance (NMR) for positional specificity and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>99% purity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in lipidomic data when quantifying this compound in complex biological matrices?

- Methodological Answer :

- Internal Standards : Use isotopically labeled analogs (e.g., d8-PC or d11-PE) to account for ion suppression and recovery variability .

- Cross-Validation : Combine UPLC-MS with thin-layer chromatography (TLC) or enzymatic assays (e.g., phospholipase A2 hydrolysis) to confirm sn-2 arachidonoyl specificity .

- Data Normalization : Normalize to total protein content or housekeeping lipids (e.g., phosphatidylcholine) to mitigate batch effects.

Q. What analytical challenges arise from the deuterium (d11) label, and how can they be addressed?

- Methodological Answer :

- Isotopic Interference : Deuterium-labeled compounds may overlap with natural isotopic peaks of unlabeled lipids. Use high-resolution mass spectrometers (HRMS) with resolving power >30,000 to distinguish d11 from natural 13C isotopes.

- Fragmentation Patterns : Optimize collision energy in tandem MS (MS/MS) to differentiate labeled vs. unlabeled fragments. For example, monitor neutral losses specific to deuterated acyl chains (e.g., loss of d5-stearic acid) .

Q. How does oxidative modification of this compound impact its biological activity, and how can this be studied experimentally?

- Methodological Answer :

- Oxidation Models : Expose the compound to reactive oxygen species (ROS) generators (e.g., Cu2+/H2O2) and analyze products via liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) . Identify oxidized species (e.g., 5-oxovaleroyl or glutaryl derivatives) using synthetic standards .

- Functional Assays : Test oxidized forms in endothelial cell models for monocyte adhesion using flow chambers. Compare bioactivity to non-oxidized controls .

Stability and Storage

Q. What conditions optimize the stability of this compound during storage?

- Methodological Answer :

- Storage : Store at -20°C in inert solvents (e.g., chloroform:methanol 2:1 v/v) under argon to prevent oxidation. Avoid repeated freeze-thaw cycles .

- Stability Testing : Periodically assess degradation via TLC or MS. Monitor for lysophosphatidylethanolamine formation, indicating sn-2 acyl hydrolysis .

Biological Relevance

Q. How can researchers investigate the role of this compound in cellular signaling pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。